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Abstract: This technical guide provides an in-depth analysis of the early uses of barbital, the

first commercially available barbiturate, in psychiatric and neurological research following its

clinical introduction in 1903.[1] Marketed as Veronal, barbital marked a significant advancement

from previous sedatives like bromides and chloral hydrate, offering potent hypnotic, sedative,

and anticonvulsant properties.[2] This document details the compound's mechanism of action,

early experimental protocols, and quantitative dosage data. It explores its application in treating

conditions ranging from insomnia and mania to its foundational role in the development of

"sleep cures" for schizophrenia and its utility in facilitating psychotherapy.[2][3] Furthermore,

this guide presents this information through structured data tables and detailed diagrams of its

signaling pathway and experimental workflows, designed for researchers, scientists, and drug

development professionals.

Introduction and Historical Context
Prior to the 20th century, the pharmacological agents available for managing psychiatric and

neurological disorders were limited and often inefficient, primarily consisting of substances like

alcohol, opium alkaloids, bromides, and chloral hydrate.[2][4][5] The landscape of

neuropharmacology was transformed with the synthesis of barbital (initially named Veronal) in

1902 by German chemists Emil Fischer and Joseph von Mering, who published their findings in

1903.[6]

Barbital, or diethylbarbituric acid, was introduced to the market in 1904 by Bayer and E. Merck,

becoming the first commercially available barbiturate.[2] It was developed based on the
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observation that ethyl groups appeared to be crucial for hypnotic action.[6] Barbital quickly

demonstrated significant hypnotic, sedative, and anticonvulsant effects, proving effective in

calming manic patients, inducing sleep in those with insomnia or melancholia, and managing

severe neuroses and psychoses.[2] Its introduction heralded a new era in the pharmacological

treatment of neuropsychiatric conditions and laid the groundwork for the development of over

2,500 subsequent barbiturate compounds, including the highly influential phenobarbital.[2][7]

Mechanism of Action: GABAergic Inhibition
Barbital exerts its central nervous system (CNS) depressant effects primarily by modulating the

activity of gamma-aminobutyric acid (GABA), the brain's main inhibitory neurotransmitter.[8]

Unlike benzodiazepines which increase the frequency of the chloride channel opening,

barbiturates like barbital increase the duration of the opening, leading to a more profound

inhibitory effect.[8][9]

The key steps in its mechanism are:

Binding to GABA-A Receptor: Barbital binds to a specific allosteric site on the GABA-A

receptor, which is distinct from the binding site for GABA itself.[8]

Potentiation of GABA: This binding enhances the receptor's affinity for GABA, potentiating its

natural inhibitory effect.[8][9]

Prolonged Chloride Ion Influx: The potentiation leads to a prolonged opening of the

receptor's integrated chloride ion (Cl-) channel.[10]

Neuronal Hyperpolarization: The increased influx of negatively charged chloride ions into the

neuron causes hyperpolarization of the cell membrane.[8][10] This makes the neuron less

likely to fire an action potential in response to excitatory stimuli.

CNS Depression: The overall effect is a reduction in neuronal excitability throughout the

CNS, manifesting as sedation, hypnosis, and anxiolysis.[10]

Additionally, at higher concentrations, barbiturates can directly block excitatory AMPA and

kainate receptors, further contributing to their powerful CNS depressant effects.[9]
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Barbital's primary mechanism of action at the GABA-A receptor.

Early Experimental Protocols and Methodologies
Detailed experimental protocols from the early 20th century lack the standardization of modern

research. However, historical accounts provide insight into the methodologies used for

synthesis and initial human trials.

Chemical Synthesis of Barbital (Veronal)
The original synthesis of barbital, as developed by Fischer and von Mering, involved a

condensation reaction.[6] This foundational protocol was crucial for producing the compound

for all subsequent research and clinical use.

Methodology:
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Reactants: The primary reactants were diethylmalonic ester and urea.[6]

Catalyst: The reaction was conducted in the presence of a strong base, sodium ethoxide,

which acts as a catalyst.[6]

Reaction: The reactants were condensed to form the heterocyclic structure of

diethylbarbituric acid (barbital).[6]

Product: The result was an odorless, white crystalline powder with a slightly bitter taste,

which was then marketed as Veronal.[6]
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Simplified workflow for the chemical synthesis of Barbital.

Early Human Trial for Hypnotic Efficacy
One of the first documented trials of barbital was a self-experiment conducted in 1904 by

Hermann von Husen, a young psychiatrist suffering from sleep disorders.[2] This early example

of human pharmacology research, though lacking a control group, provided initial dosage and

effect data.

Methodology:

Subject: A single subject (Hermann von Husen).
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Objective: To assess the hypnotic (sleep-inducing) efficacy of Veronal (barbital).

Protocol:

Night 1: Self-administration of a 0.5-gram dose of Veronal.[2]

Night 2: Self-administration of a 1.0-gram dose of Veronal.[2]

Outcome: The trial was successful, with the subject reporting effective sleep induction, which

helped validate the drug's hypnotic properties.[2]

Quantitative Data and Dosage
Early research focused on establishing effective therapeutic doses and identifying toxic levels.

The data, often presented in grains (1 grain ≈ 64.8 mg), formed the basis of psychiatric and

neurological application.

Table 1: Early Barbital (Veronal) Dosage and Administration

Parameter Dose (grams) Dose (grains) Notes

Therapeutic Dose 0.6 - 1.0 g 10 - 15 grains

Dispensed for
insomnia induced
by nervous
excitability.[6]

Lethal Dose

(estimated)
3.5 - 4.4 g 55 - 68 grains

Considered the fatal

dose in early

assessments.[6]

Von Husen's First

Night
0.5 g ~7.7 grains

Initial self-

administered dose in

an early human trial.

[2]

| Von Husen's Second Night| 1.0 g | ~15.4 grains | Follow-up dose in the same trial.[2] |
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Barbital was rapidly adopted and became a first-line treatment for various neuropsychiatric

disorders during the first half of the 20th century.[2]

Psychiatric Applications
Sedative and Hypnotic: Its most common use was as a powerful sleeping aid for insomniacs

and as a sedative to calm patients experiencing mania.[6][2]

"Sleep Cures" (Dauerschlaf): Barbital was a key component in the "sleep cure" therapy

developed by the Swiss psychiatrist Jakob Klaesi for patients with schizophrenia.[2][3] This

involved keeping patients sedated for extended periods (days to weeks) with the aim of

reducing agitation and allowing psychological healing.

Narcoanalysis: The administration of barbiturates, especially intravenously, was found to

lower inhibitions, facilitating psychotherapeutic treatment for patients with severe neuroses

and emotional repression.[2]
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Logical flow of early clinical application of Barbital in psychiatry.

Neurological Applications
While its successor, phenobarbital, would become the cornerstone of epilepsy treatment,

barbital itself was recognized for its anticonvulsant properties.[2] The discovery that modifying

the barbiturate structure could enhance these properties was a critical step in developing the

first truly effective pharmacological tools for managing epileptic seizures.[2][3]

Table 2: Timeline of Early Barbiturate Introduction and Key Applications
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Year of
Introduction

Compound
Common Brand
Name(s)

Key Application(s)

1904 Barbital Veronal, Medinal
Hypnotic, Sedative,
"Sleep Cures".[6]
[2]

1912 Phenobarbital Luminal

Anticonvulsant

(Epilepsy), Sedative.

[1][2]

| 1923 | Amobarbital | Amytal | Hypnotic, Sedative, Narcoanalysis ("Amytal Interview").[7][11] |

Decline and Legacy
Despite their efficacy, the widespread use of barbital and its derivatives revealed significant

drawbacks, including a high potential for dependence and a narrow therapeutic index, leading

to a risk of fatal overdose.[2][3] The first cases of dependence were reported as early as 1912.

[5] These safety concerns, coupled with the introduction of safer psychoactive drugs like

benzodiazepines in the 1950s, led to a sharp decline in the use of barbital.[3][8]

However, the legacy of barbital is profound. It revolutionized the treatment of psychiatric and

neurological disorders, providing the first reliable pharmacological means to manage severe

symptoms.[2][5] The research into its mechanism of action provided foundational insights into

GABAergic neurotransmission, paving the way for the development of modern anxiolytics,

sedatives, and anticonvulsants.[8]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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